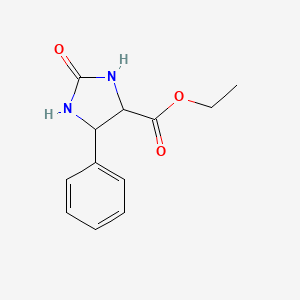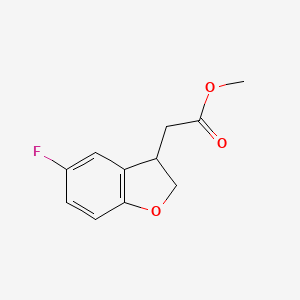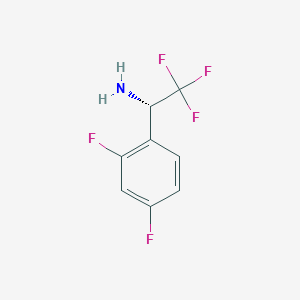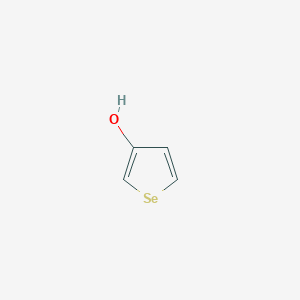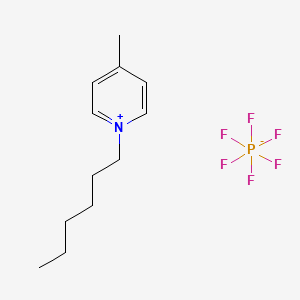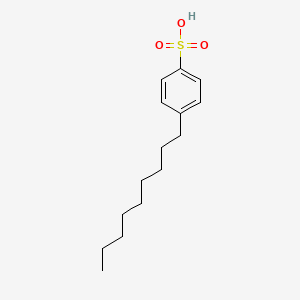![molecular formula C13H17NO B12333199 spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12333199.png)
spiro[3H-1-benzofuran-2,4'-azepane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’H-Spiro[azepane-4,1’-isobenzofuran]: is a heterocyclic compound characterized by a spiro linkage between an azepane ring and an isobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’H-Spiro[azepane-4,1’-isobenzofuran] typically involves a multi-step process. One common method is the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones in good to high yields .
Industrial Production Methods
Industrial production methods for 3’H-Spiro[azepane-4,1’-isobenzofuran] are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’H-Spiro[azepane-4,1’-isobenzofuran] undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: High-valence iodine reagents such as PIFA (phenyliodine(III) bis(trifluoroacetate)).
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Spirobisnaphthalene derivatives.
Reduction: Reduced forms of the azepane ring.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
3’H-Spiro[azepane-4,1’-isobenzofuran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3’H-Spiro[azepane-4,1’-isobenzofuran] is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The spiro linkage and the presence of both azepane and isobenzofuran moieties may contribute to its unique biological activities by modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,1’-isobenzofuran]: Similar spiro linkage but with a cyclohexane ring instead of an azepane ring.
Spiro[benzo[g]indole-2,1’-isobenzofuran]: Contains an indole moiety instead of an azepane ring.
Uniqueness
3’H-Spiro[azepane-4,1’-isobenzofuran] is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other spiro compounds
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
spiro[3H-1-benzofuran-2,4'-azepane] |
InChI |
InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-13(15-12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2 |
InChI Key |
VBXBMUSZERTRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


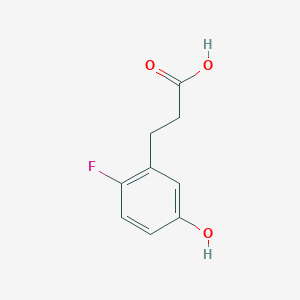
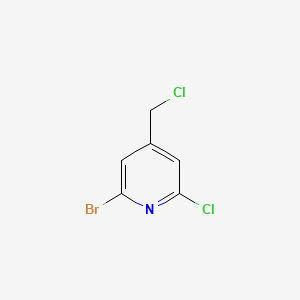
![4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate](/img/structure/B12333136.png)
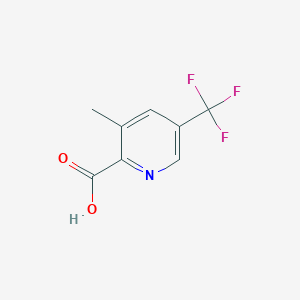
![[(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B12333149.png)
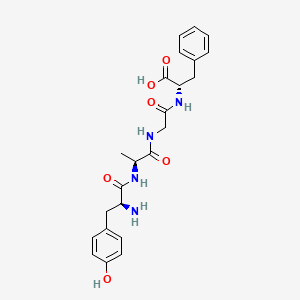
![3-hydroxy-7-phenyl-4a,7a-dihydro-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12333159.png)
